Metabolic Fate Divergence: Cap-Dependent Endonuclease-IN-24 Does Not Generate Baloxavir Acid In Vivo, Unlike Baroxavir Disoproxil
In a head-to-head rat pharmacokinetic study disclosed in patent CN112876510A, Cap-dependent endonuclease-IN-24 (DSC1103) was compared directly against baroxavir disoproxil (baloxavir marboxil) under identical intravenous administration conditions (1.88 mg/kg, calculated as baroxavir equivalent). Following injection of baroxavir disoproxil, baloxavir acid was rapidly detected as the major metabolite, consistent with its established prodrug mechanism. In contrast, following injection of DSC1103, little or no baloxavir acid was detected within the 24-hour monitoring period, demonstrating that DSC1103 is not a prodrug of baloxavir but instead is metabolized through an independent pathway to a distinct active product [1]. Additional metabolite profiling confirmed that DSC1103 does not persist as the prototype in plasma and is instead rapidly converted to an active metabolite that exerts antiviral effects [1].
| Evidence Dimension | Metabolic fate: detection of baloxavir acid as metabolite following intravenous administration in male SD rats |
|---|---|
| Target Compound Data | Cap-dependent endonuclease-IN-24 (DSC1103): little or no baloxavir acid detected within 24 hr post-injection; compound rapidly metabolized to a non-baloxavir active product |
| Comparator Or Baseline | Baroxavir disoproxil (baloxavir marboxil): rapidly converted into baloxavir acid after injection administration |
| Quantified Difference | Qualitative binary outcome: baloxavir acid detected vs. not detected; DSC1103 follows an entirely distinct metabolic pathway |
| Conditions | Male SD rats, jugular vein cannulated, 1.88 mg/kg intravenous (calculated as baroxavir equivalent), plasma sampled at 0.033–24 hr post-dose, analyzed by LC-MS/MS |
Why This Matters
A compound that does not generate baloxavir acid enables researchers to study CEN inhibition via a chemically and pharmacokinetically independent active species, avoiding mechanistic confounding inherent to baloxavir prodrugs.
- [1] Zhang Z, Hou W, Li H, et al. Phosphate polycyclic compound, and pharmaceutical composition and application thereof. Chinese Patent CN112876510A, Example 3: metabolism test of injection administration of SD rat, lines 254–281. View Source
